3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound that features a combination of fluorine, imidazole, benzothiazole, and benzamide moieties
Scientific Research Applications
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can block the action of certain enzymes or receptors .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Therefore, imidazole derivatives might interact with biochemical pathways related to these molecules.
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents , which could influence the absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives.
Result of Action
The molecular and cellular effects of imidazole derivatives can be diverse, ranging from antimicrobial effects to anti-inflammatory and antitumor effects .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors, such as pH and the presence of other substances. For example, imidazole is amphoteric in nature, showing both acidic and basic properties , which could affect its interaction with biological targets in different pH environments.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzothiazole intermediates, followed by their coupling with a fluorinated benzamide derivative. Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzothiazole moiety can be reduced using agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzothiazole moiety could produce benzothiazoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is unique due to the combination of fluorine, imidazole, and benzothiazole moieties in a single molecule. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS.ClH/c1-15-5-2-8-18-19(15)24-21(28-18)26(11-4-10-25-12-9-23-14-25)20(27)16-6-3-7-17(22)13-16;/h2-3,5-9,12-14H,4,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQSZZHKKHSKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.